molecular formula C15H17ClN4O3S B2433604 3-chloro-4-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide CAS No. 1396878-39-9

3-chloro-4-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide

Cat. No. B2433604
CAS RN: 1396878-39-9
M. Wt: 368.84
InChI Key: ZKJNSUHSAGHFGW-UHFFFAOYSA-N
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Description

The compound “3-chloro-4-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives often show significant pharmacological activity .


Synthesis Analysis

The synthesis of similar compounds often starts with the reaction between maleic anhydride and aromatic amines, leading to the formation of a key intermediate . This intermediate can then react with other reagents to form the final product .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The pyrrolidine ring contributes to the three-dimensional structure of the molecule .


Chemical Reactions Analysis

The compound can undergo various chemical reactions, depending on the conditions and reagents used. For example, it can react with aromatic C-nucleophiles in the presence of trifluoroacetic acid .

Scientific Research Applications

Antifungal Screening

A study by Gupta & Halve (2015) discusses the synthesis of benzenesulfonamide derivatives and their potent antifungal activity against Aspergillus niger and Aspergillus flavus. This research indicates potential applications in combating fungal infections.

Photophysicochemical Properties

Research by Öncül, Öztürk, & Pişkin (2022) on zinc(II) phthalocyanine substituted with benzenesulfonamide units explores their photophysical and photochemical properties. This suggests applications in photodynamic therapy for cancer treatment due to their favorable fluorescence and singlet oxygen production.

Antimicrobial Activity

A study by Hassan et al. (2009) synthesized pyrrolo[2,3-d]pyrimidine and triazolopyrimidine derivatives containing a benzenesulfonamide moiety, showing significant antimicrobial activity against various bacterial and fungal strains.

Photosensitizing Abilities

The work by Öncül, Öztürk, & Pişkin (2021) discusses the synthesis and characterization of zinc(II) phthalocyanine with new benzenesulfonamide derivatives, revealing photosensitizing abilities suitable for photocatalytic applications.

Herbicide Metabolism

Sweetser, Schow, & Hutchison (1982) in their study “Metabolism of chlorsulfuron by plants” found that the selectivity of chlorsulfuron as a herbicide is due to its metabolism by certain crop plants, offering insights into agricultural applications.

Anticancer Activity

The synthesis of thiophene and thienopyrimidine derivatives as described by Hafez, Alsalamah, & El-Gazzar (2017) demonstrates significant antitumor activity against various cancer cell lines, indicating potential in cancer therapy.

Binding and Docking Studies

Matulis et al. (2013) in their research “Design, Synthesis, Binding, Crystallography, and Docking of [(2-Pyrimidinylthio)Acetyl]Benzenesulfonamides” explore the binding affinities of benzenesulfonamide derivatives, which could be crucial in the development of inhibitors for various biomedical applications.

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available data, pyrrolidine derivatives are known to have diverse biological activities. They can act as antagonists of various receptors and inhibit a wide range of enzymes .

properties

IUPAC Name

3-chloro-4-methoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3S/c1-23-14-5-4-12(8-13(14)16)24(21,22)19-11-9-17-15(18-10-11)20-6-2-3-7-20/h4-5,8-10,19H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJNSUHSAGHFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide

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